molecular formula C21H15Cl2NO2 B2772121 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide CAS No. 289504-17-2

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide

Cat. No.: B2772121
CAS No.: 289504-17-2
M. Wt: 384.26
InChI Key: CEPBZLQEVWQZEN-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is a chemical compound of significant interest in research and development, particularly within medicinal chemistry. This benzamide derivative features a 4-chloro-2-(2-chlorobenzoyl)phenyl group linked to a 4-methylbenzamide moiety, a structural motif present in compounds investigated for their potential biological activities . The presence of the chlorobenzoyl subunit suggests potential for target interaction, as similar structural elements are found in molecules studied for various pharmacological effects . Researchers utilize this compound primarily as a key intermediate or a building block in the synthesis of more complex molecules for high-throughput screening and hit-to-lead optimization campaigns . Its structure offers sites for further chemical modification, making it a versatile template for generating compound libraries aimed at exploring structure-activity relationships (SAR). The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO2/c1-13-6-8-14(9-7-13)21(26)24-19-11-10-15(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPBZLQEVWQZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is utilized as an intermediate in the synthesis of complex organic molecules. It serves as a reagent in various chemical reactions, contributing to the development of new compounds with specific properties.

Biology

Research has focused on the compound's potential biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it may inhibit certain enzymes involved in cellular processes, making it a candidate for further investigation in pharmacology.

Medicine

Ongoing research explores the compound's therapeutic potential for various diseases, including cancer and infectious diseases. Its ability to modulate enzyme activity suggests that it may have applications as an anticancer agent or antiviral drug.

Industry

In industrial applications, this compound is used in developing new materials with tailored properties, such as polymers and coatings.

Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity against various bacterial strains:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties.
  • Fungal Activity : Preliminary research suggests antifungal properties, positioning it as a candidate for further development as an antifungal agent.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

  • A notable study on MCF-7 breast cancer cells revealed an IC50 value of 225 µM, indicating effective inhibition of cell growth.
  • Treatment resulted in significant cell cycle arrest in the S phase, suggesting interference with DNA synthesis and cell cycle progression.

Case Study: Cytotoxicity Assessment

A cytotoxicity assessment conducted on MCF-7 breast cancer cells highlighted:

ParameterValue
IC50 Value225 µM
Cell Cycle ArrestSignificant portion in S phase

This study underscores the compound's potential as an effective anticancer agent through its ability to disrupt key cellular processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with GABA receptors in the central nervous system, modulating neurotransmission and exerting anxiolytic or anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both chlorobenzoyl and methylbenzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex aromatic structure characterized by both chloro and benzamide functionalities, contributing to its diverse reactivity patterns. The presence of multiple functional groups allows for various interactions within biological systems.

Structural Feature Description
Chloro groupsEnhance reactivity and biological activity
Benzamide functionalityPotential for enzyme inhibition
Aromatic ringsFacilitate π-π stacking interactions with biological targets

This compound primarily exerts its biological effects through the inhibition of specific enzymes or receptors. It has been shown to interact with molecular targets such as kinases and proteases, leading to significant alterations in cellular processes. Notably, it may modulate GABA receptors in the central nervous system, which could result in anxiolytic or anticonvulsant effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in cancer progression:

  • Kinases : Inhibition of kinase activity can lead to reduced cell proliferation.
  • Proteases : Disruption of protease function may induce apoptosis in malignant cells.

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, its activity against breast cancer cells has been documented, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it may exhibit inhibitory effects against a range of pathogenic bacteria and fungi. This broad-spectrum antimicrobial potential makes it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that this compound significantly reduced viability in human breast cancer cells (MCF-7) through apoptosis induction.
    • The compound showed a dose-dependent effect, with IC50 values indicating effective concentrations for therapeutic application.
  • Antimicrobial Activity :
    • In vitro testing revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
    • Further research is needed to elucidate the specific mechanisms behind these effects.

Q & A

Advanced Research Question

  • QSAR Studies : Correlate structural features (e.g., substituent electronegativity) with activity using regression models.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues (e.g., F585 in mGluR5) .
  • Fragment-Based Design : Replace the 4-methyl group with bioisosteres (e.g., trifluoromethyl) to optimize lipophilicity .

Notes

  • References : Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed studies .
  • Data Integrity : Cross-validate experimental results with computational predictions and replicate studies.
  • Advanced Tools : Use crystallography software (SHELX ) or GUI-based suites (WinGX ) for structural refinement.

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